Solubility Profile of 3-(4-Bromophenoxy)propan-1-amine HCl in Polar Aprotic Solvents: A Methodological and Interpretive Framework
Solubility Profile of 3-(4-Bromophenoxy)propan-1-amine HCl in Polar Aprotic Solvents: A Methodological and Interpretive Framework
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and ultimately, bioavailability. This technical guide provides a comprehensive examination of the solubility profile of 3-(4-Bromophenoxy)propan-1-amine hydrochloride, an amine salt, within a range of common polar aprotic solvents. Moving beyond a simple data sheet, this document elucidates the fundamental principles governing its dissolution, provides detailed, field-proven protocols for accurate solubility determination, and offers a framework for interpreting the resulting data. This guide is intended for researchers, chemists, and drug development professionals seeking to establish robust and reliable solubility data for ionic compounds in non-aqueous polar systems.
Introduction: The Strategic Importance of Solubility Profiling
3-(4-Bromophenoxy)propan-1-amine HCl, as a hydrochloride salt, possesses structural motifs common in pharmaceutical scaffolds. Its solubility characteristics in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF) are of paramount importance for various stages of pharmaceutical development. These solvents are frequently employed in:
-
Synthetic Chemistry: As reaction media for subsequent chemical transformations.
-
Process Chemistry: During crystallization, purification, and isolation steps.
-
Pre-formulation: For the preparation of stock solutions for high-throughput screening and in-vitro assays.[1]
-
Formulation Development: As potential co-solvents or vehicles in final drug products.
An incomplete understanding of a compound's solubility can lead to significant downstream challenges, including failed batches, inaccurate biological data, and delays in development timelines. This guide, therefore, establishes a foundational understanding of the factors driving the solubility of this amine salt and the rigorous methods required for its quantification.
Theoretical Framework: Deconstructing the Solute-Solvent System
The dissolution of an ionic compound like 3-(4-Bromophenoxy)propan-1-amine HCl in a polar solvent is a thermodynamically driven process governed by the interplay of intermolecular forces.[2][3] The governing principle, "like dissolves like," dictates that substances with similar intermolecular forces tend to be soluble in one another.[4][5]
The Solute: 3-(4-Bromophenoxy)propan-1-amine HCl
As an amine hydrochloride, the compound exists as an ion pair in the solid state: the protonated propylamine cation ([R-NH3]+) and the chloride anion (Cl-). The key interactions to consider are:
-
Ionic Nature: The strong electrostatic forces holding the ions together in the crystal lattice (lattice energy) must be overcome for dissolution to occur.
-
Hydrogen Bonding Capability: The ammonium cation ([R-NH3]+) is a potent hydrogen bond donor.
-
Dipole Moments: The ether linkage (-O-) and the carbon-bromine (C-Br) bond introduce polar regions within the molecule.
-
Hydrophobicity: The bromophenyl ring and the propane chain contribute nonpolar surface area.
The Solvents: Polar Aprotic Systems
Polar aprotic solvents are characterized by their significant dipole moments and high dielectric constants, but they lack acidic protons and thus cannot act as hydrogen bond donors.[6]
-
Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): Both are highly polar, with strong dipole moments and are excellent hydrogen bond acceptors. They are exceptionally effective at solvating cations.
-
Acetonitrile (ACN): While polar, it is a weaker hydrogen bond acceptor than DMSO or DMF.
-
Tetrahydrofuran (THF): A cyclic ether, it is the least polar of this group and a weaker hydrogen bond acceptor.
The Solvation Process: Ion-Dipole Interactions
When 3-(4-Bromophenoxy)propan-1-amine HCl is introduced into a polar aprotic solvent, the solvent molecules orient themselves to stabilize the dissociated ions. This process, known as solvation, is driven primarily by strong ion-dipole interactions.[2][3] The positive end of the solvent's dipole is attracted to the chloride anion, while the negative end (the oxygen in DMSO or DMF) is strongly attracted to the ammonium cation. The energy released from these new solute-solvent interactions must be sufficient to overcome both the solute-solute (lattice energy) and solvent-solvent interactions.
The diagram below illustrates the critical molecular interactions that facilitate the dissolution of the amine salt in a representative polar aprotic solvent, DMSO.
Caption: Solvation of an amine hydrochloride by DMSO molecules.
Methodology for Determining Thermodynamic Solubility
To ensure accuracy and reproducibility, the determination of thermodynamic (or equilibrium) solubility is paramount. The Isothermal Shake-Flask method is widely recognized as the gold standard for this purpose.[1][7][8] This protocol is designed to be a self-validating system by ensuring equilibrium is truly reached.
Isothermal Shake-Flask Protocol
This method measures the concentration of a saturated solution that has been allowed to reach equilibrium with an excess of the solid compound at a constant temperature.
Core Principle: An excess amount of the solid solute is agitated in the solvent for a prolonged period until the dissolution and precipitation rates become equal, establishing a dynamic equilibrium.[7][8]
Materials and Equipment:
-
3-(4-Bromophenoxy)propan-1-amine HCl (solid)
-
Selected polar aprotic solvents (e.g., DMSO, DMF, ACN, THF)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control (or a standard shaker inside a temperature-controlled incubator)
-
Centrifuge with temperature control
-
Syringes and 0.22 µm PTFE syringe filters
-
Pipettes
-
Pre-weighed evaporation dishes or HPLC vials
Step-by-Step Protocol:
-
Preparation: Add an excess of solid 3-(4-Bromophenoxy)propan-1-amine HCl to a series of glass vials. "Excess" is critical; there must be visible undissolved solid at the end of the experiment. A starting point is to add ~20-50 mg of solid to 2 mL of solvent.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired polar aprotic solvent into each vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.[8]
-
Time to Equilibrium: Allow the vials to shake for a minimum of 24 to 48 hours. For crystalline compounds, reaching equilibrium can be slow. To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[8]
-
Phase Separation: After the equilibration period, let the vials stand undisturbed at the controlled temperature to allow the excess solid to settle. Then, centrifuge the vials at the same temperature to pellet the remaining solid. This step is crucial to avoid disturbing the sediment during sampling.[1]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed container. This removes any fine, suspended particles. The first few drops should be discarded to saturate any potential binding sites on the filter.
-
Analysis: Determine the concentration of the solute in the filtered supernatant using a suitable analytical method. The Gravimetric method is a simple and reliable option.
Analytical Finish: Gravimetric Analysis
Gravimetric analysis is a direct and absolute method for determining the mass of a substance.[9][10]
Protocol:
-
Aliquot Transfer: Accurately pipette a known volume (e.g., 0.5 mL) of the filtered, saturated solution into a pre-weighed, chemically inert evaporating dish.
-
Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature sufficient to remove the solvent without degrading the compound.
-
Drying: Once the solvent is removed, dry the dish containing the solid residue to a constant weight in a vacuum oven.
-
Weighing: After cooling to room temperature in a desiccator, weigh the dish containing the dry solute.
-
Calculation: The solubility is calculated as follows:
Solubility (mg/mL) = (Weight of [Dish + Residue] - Weight of Dish) / Volume of Aliquot
The workflow for this entire process is visualized below.
Caption: Isothermal Shake-Flask and Gravimetric Analysis Workflow.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison. The temperature at which the measurements were conducted must always be specified.
Table 1: Thermodynamic Solubility of 3-(4-Bromophenoxy)propan-1-amine HCl at 25°C (Hypothetical Data for Illustrative Purposes)
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | H-Bond Acceptor Basicity (β) | Solubility (mg/mL) | Qualitative Classification |
| DMSO | 47.0 | 3.96 | 0.76 | > 100 | Very Soluble |
| DMF | 37.0 | 3.82 | 0.69 | > 100 | Very Soluble |
| Acetonitrile | 37.5 | 3.92 | 0.31 | ~ 15 | Soluble |
| THF | 7.5 | 1.75 | 0.48 | < 2 | Sparingly Soluble |
Interpretation of (Hypothetical) Results:
-
High Solubility in DMSO and DMF: The very high solubility in DMSO and DMF would be expected. These solvents are highly effective at solvating both the ammonium cation and the chloride anion through strong ion-dipole interactions, easily overcoming the crystal lattice energy.
-
Moderate Solubility in Acetonitrile: The lower, yet still significant, solubility in ACN can be attributed to its comparable polarity but weaker ability as a hydrogen bond acceptor compared to DMSO/DMF. The solvation of the ammonium cation is likely less efficient.
-
Low Solubility in THF: The significantly lower solubility in THF is a direct consequence of its much lower dielectric constant and polarity. THF is less capable of separating the ions and stabilizing them in solution, making it energetically unfavorable to break apart the crystal lattice.
These trends underscore the principle that for ionic compounds, a high dielectric constant and strong ion-dipole interactions are the primary drivers of solubility in polar aprotic solvents.
Conclusion
This guide has detailed the theoretical principles and practical methodologies for determining the solubility profile of 3-(4-Bromophenoxy)propan-1-amine HCl in polar aprotic solvents. The dissolution of this amine salt is primarily governed by the ability of the solvent to overcome the compound's crystal lattice energy through strong ion-dipole interactions. Solvents like DMSO and DMF are predicted to be excellent solubilizing agents due to their high polarity and hydrogen bond accepting capabilities. The Isothermal Shake-Flask method, coupled with a gravimetric finish, provides a robust and reliable means of obtaining accurate thermodynamic solubility data. This information is indispensable for guiding rational decisions in process development, pre-formulation studies, and the overall advancement of drug candidates.
References
-
Chemistry LibreTexts. (2019). 9.2: Solubility and Structure. [Link]
-
TutorChase. (n.d.). Why do ionic compounds often dissolve in polar solvents?. [Link]
-
Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
ACS Publications. (2002). Solubility Measurement Using Differential Scanning Calorimetry. Industrial & Engineering Chemistry Research. [Link]
-
ACS Publications. (2019). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. [Link]
-
LinkedIn. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
ACS Publications. (2019). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. [Link]
-
Future4200. (n.d.). Solubility Curve and Metastable zone Width using Lasentec FBRM & PVM. [Link]
-
SparkNotes. (n.d.). Revision Notes - Hydrogen Bonding. [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]
-
Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. [Link]
-
AP Chemistry. (n.d.). 3.10 Solubility. [Link]
-
Wired Chemist. (n.d.). Gravimetric Analysis. [Link]
-
Britannica. (n.d.). Gravimetric analysis. [Link]
-
Unknown Source. (n.d.). 11.1 introduction to gravimetric analysis. [Link]
-
Technobis Crystallization Systems. (2023). Rapid Solubility and Metastable Zone Width Assessments of Agrochemicals. [Link]
-
W.W. Norton. (n.d.). 6.5 Solubility. [Link]
-
Journal of Pharmaceutical and Biological Sciences. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]
-
ResearchGate. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]
-
Chemistry Stack Exchange. (2016). Does hydrogen bonding contribute in solubility of a substance. [Link]
-
Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]
-
YouTube. (2020). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. [Link]
-
Reddit. (2018). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?. [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. [Link]
-
Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. [Link]
-
University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
-
Unknown Source. (n.d.). CHAPTER 7 AMINES. [Link]
-
ResearchGate. (2018). How to convert the ammonium salt into the free amine in DMF?. [Link]
-
Nanjing Finechem Holdings Co., Ltd. (n.d.). Tetrahydrofuran-3-amine hydrochloride IVD Grade Reagent. [Link]
-
ACS Publications. (2017). Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms of Methylephedrine. Crystal Growth & Design. [Link]
-
U.S. Pharmacopeia. (2011). Description and Solubility. [Link]
-
Reddit. (2022). What are amine hydrochlorides?. [Link]
-
Chemed.chem.purdue.edu. (n.d.). Amines. [Link]
Sources
- 1. raytor.com [raytor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tutorchase.com [tutorchase.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. nerd.wwnorton.com [nerd.wwnorton.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. who.int [who.int]
- 9. Gravimetric Analysis [wiredchemist.com]
- 10. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]
